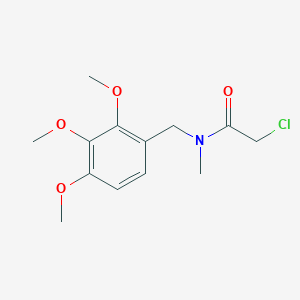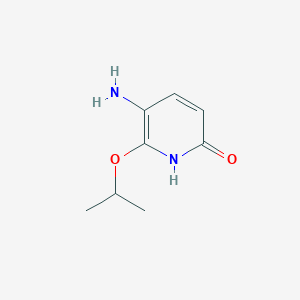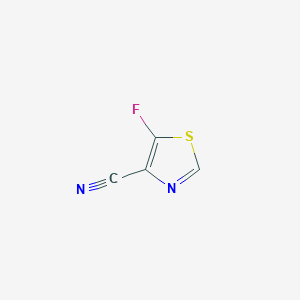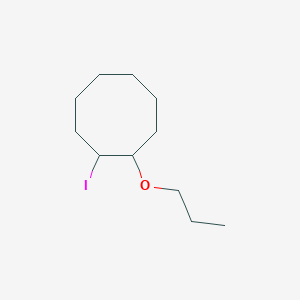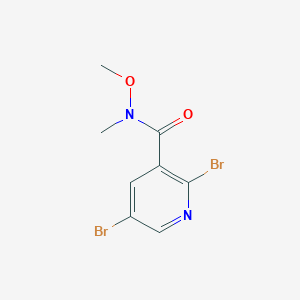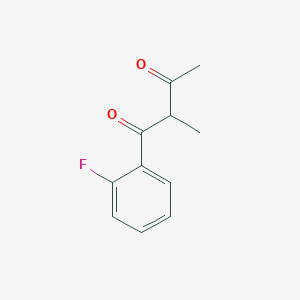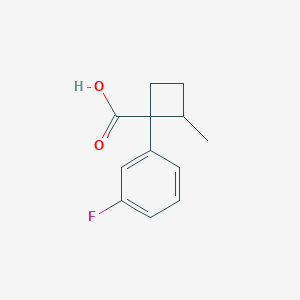![molecular formula C9H9BO4 B13078658 Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate is an organic compound with the molecular formula C9H9BO4 It is a derivative of oxaborole, a class of compounds known for their unique boron-containing heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate can be synthesized through the reaction of benzoic acid derivatives with boronic acids or boronates under specific conditions. The reaction typically involves the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethyl sulfoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Quality control measures, such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy, are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boron atom can participate in substitution reactions, where other groups replace the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Medicine: It is being investigated for its antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, such as enzymes and receptors. This interaction can inhibit the activity of these molecules, leading to various biological effects. The compound’s ability to form stable complexes with biological targets makes it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
- N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides
Uniqueness
Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate is unique due to its specific substitution pattern and the presence of the methyl ester group. This structural feature enhances its solubility and reactivity compared to other similar compounds. Additionally, its ability to form stable complexes with biological targets sets it apart from other boron-containing compounds .
Eigenschaften
Molekularformel |
C9H9BO4 |
|---|---|
Molekulargewicht |
191.98 g/mol |
IUPAC-Name |
methyl 1-hydroxy-3H-2,1-benzoxaborole-7-carboxylate |
InChI |
InChI=1S/C9H9BO4/c1-13-9(11)7-4-2-3-6-5-14-10(12)8(6)7/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
KDWMNIUPUABYMG-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC=C2C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



